
4-Amino-2,6-dichloropyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyrimidine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method starts with the chlorination of 2,6-dichloropyrimidine using phosphorus oxychloride. The resulting trichloropyrimidine is then subjected to ammoniation to yield a mixture of this compound and 2-amino-4,6-dichloropyrimidine. The mixture is separated, and the desired compound is isolated .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination and ammoniation steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium hydroxide, and various amines are commonly used under mild conditions to achieve substitution reactions.
Major Products
Substitution Products: Amino, thiol, and alkoxy derivatives of pyrimidine.
Reduction Products: Reduced pyrimidine derivatives with different functional groups.
Oxidation Products: Pyrimidine N-oxide derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
- 4-Amino-2,6-dichloropyrimidine serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its structure allows for aromatic nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Synthesis of Metal Complexes
- Research has demonstrated that metal(II) complexes of this compound can be synthesized, which exhibit varied chemical properties. For example, complexes formed with metals like Mn, Co, Ni, and Cu showed significant antibacterial activity compared to the uncomplexed ligand .
Biological Applications
Antimicrobial Properties
- Studies have shown that this compound and its metal complexes possess antimicrobial properties. In vitro tests indicated that these compounds exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Antiviral Activity
- The compound has been investigated for its antiviral potential. While the parent compound displayed limited antiviral activity at high concentrations (EC50 > 100 μg/mL), derivatives with substitutions at the 5 position demonstrated improved efficacy against viruses like HIV and HSV .
Anti-inflammatory Effects
- Recent studies indicate that derivatives of this compound can inhibit nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory applications. The most effective derivative was found to have an IC50 of 2 μM .
Medical Applications
Pharmaceutical Development
- As a precursor in drug synthesis, this compound is pivotal in developing pharmaceuticals targeting cancer and infectious diseases. Its derivatives have been explored for their roles as inhibitors of key enzymes involved in disease processes .
Potential Cancer Therapeutics
- The compound's ability to inhibit various kinases suggests its potential as a therapeutic agent in cancer treatment. Research has focused on optimizing substitutions to enhance biological activity against cancer cell lines .
Industrial Applications
Agrochemicals Production
- In industry, this compound is utilized in the synthesis of agrochemicals. Its reactivity allows it to be incorporated into herbicides and pesticides, contributing to agricultural productivity .
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Building block for heterocyclic compounds; synthesis of metal complexes |
Biological Research | Antimicrobial and antiviral properties; anti-inflammatory effects |
Pharmaceuticals | Precursor for drugs targeting cancer and infectious diseases; kinase inhibitors |
Industrial Use | Production of agrochemicals such as herbicides and pesticides |
Case Studies
- Antibacterial Activity Study
- Anti-inflammatory Potential
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dichloropyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes. It can also interact with receptors and proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₄H₃Cl₂N₃
- Molecular Weight : 163.99 g/mol
- CAS Number : 10132-07-7
- IUPAC Name : 2,6-Dichloropyrimidin-4-amine
Physical Properties :
- Melting Point : 258–267°C
- Boiling Point : 323.5°C at 760 mmHg
- Density : 1.606 g/cm³
- Refractive Index : 1.633
Synthesis: 4-Amino-2,6-dichloropyrimidine is synthesized via nucleophilic substitution reactions under solvent-free and catalyst-free conditions. For example, reacting 2-amino-4,6-dichloropyrimidine with amines in the presence of triethylamine yields derivatives with high β-glucuronidase inhibitory activity .
Structural Isomers and Positional Analogs
Differences in substituent positions significantly alter physicochemical and biological properties:
Functional Group Variations
Substituent electronic and steric effects influence reactivity and applications:
Coordination Chemistry
The amino group enables metal complex formation, impacting antibacterial activity:
- Cu(II) complexes of this compound: Exhibit higher antibacterial activity against E. coli than free ligands .
- Mn(II) complexes : Less active than Cu(II) counterparts, highlighting metal center influence .
Isotopic Labeling and Analytical Use
- This compound: Available as [¹³C₄,¹⁵N₃]-labeled standard for precise quantification in LC-MS .
- Analogous compounds : Fewer isotopically labeled variants exist, limiting their use in tracer studies.
Data Tables
Table 1: Physicochemical Comparison of Pyrimidine Derivatives
Biological Activity
4-Amino-2,6-dichloropyrimidine (4-Amino-DCP) is a pyrimidine derivative notable for its unique chemical structure, which includes both amino and dichloro substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of 4-Amino-DCP, supported by data tables, case studies, and detailed research findings.
4-Amino-DCP is represented by the molecular formula and has a molecular weight of 164.99 g/mol. The compound can be synthesized through various methods, including the Vilsmeier–Haack reaction, which allows for high yields of the desired product .
The biological activity of 4-Amino-DCP is primarily attributed to its ability to participate in nucleophilic substitution reactions , which can lead to interactions with various biomolecules. This mechanism is crucial in understanding how the compound affects cellular processes.
Target Pathways
Research indicates that 4-Amino-DCP can inhibit immune-activated nitric oxide (NO) production, a critical factor in inflammatory responses. The compound's efficacy in this regard varies with structural modifications, particularly at the 5-position of the pyrimidine ring .
Antimicrobial Properties
4-Amino-DCP and its metal complexes have been studied for their antibacterial activities against several bacterial strains. The results are summarized in Table 1:
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Bacillus cereus | 12 | |
Escherichia coli | 15 | |
Proteus mirabilis | 10 | |
Pseudomonas aeruginosa | 8 | |
Klebsiella oxytoca | 14 | |
Staphylococcus aureus | 13 |
The ligand itself showed minimal activity; however, metal complexes exhibited enhanced antibacterial properties due to chelation effects that increase the lipophilicity of the compounds .
Antiviral Activity
Studies have demonstrated that derivatives of 4-Amino-DCP can inhibit viral replication by preventing the assembly of viral proteins into new virions. A significant finding is that certain derivatives showed promising antiviral activity against specific viruses, indicating potential for drug development .
Anti-inflammatory Effects
Research highlights that 5-substituted derivatives of 2-amino-4,6-dichloropyrimidines effectively suppress NO production in immune cells. The most potent compound identified had an IC50 value as low as 2 µM . This suppression is indicative of anti-inflammatory potential and could lead to new therapeutic strategies for managing inflammatory diseases.
Case Studies
Several studies have explored the biological activities of 4-Amino-DCP:
- Antibacterial Activity Study : A study synthesized various metal(II) complexes of 4-Amino-DCP and evaluated their antibacterial efficacy against common pathogens. The results indicated that while the ligand itself was less effective, its metal complexes displayed significant activity against multiple strains .
- Nitric Oxide Production Inhibition : Another study focused on the inhibition of NO production in mouse peritoneal cells using different derivatives of 2-amino-4,6-dichloropyrimidines. The findings showed a dose-dependent relationship with significant statistical relevance, suggesting strong potential for anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-amino-2,6-dichloropyrimidine, and how do they influence experimental handling?
- Answer : The compound has a molecular formula C₄H₃Cl₂N₃ , molecular weight 163.99 g/mol , melting point 258–267°C , density 1.606 g/cm³ , and boiling point 323.5°C at 760 mmHg . These properties dictate storage conditions (e.g., room temperature, desiccated), solubility testing (e.g., in polar aprotic solvents like DMF), and reaction setups requiring high-temperature stability. The low vapor pressure (0.000261 mmHg at 25°C) minimizes inhalation hazards but requires fume hood use for heated reactions .
Q. What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?
- Answer : A standard route involves chlorination of 4-aminopyrimidine using POCl₃ or PCl₃ under reflux, with intermediates like 4-amino-2,6-dihydroxypyrimidine . Alternative methods include nucleophilic substitution on 2,4,6-trichloropyrimidine using ammonia. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) .
Q. What safety precautions are essential when handling this compound?
- Answer : The compound is classified as Harmful (Xn) with hazard codes R22 (harmful if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin). Required PPE includes nitrile gloves, safety goggles, and lab coats. Waste must be segregated and treated via neutralization (e.g., with dilute NaOH) before disposal .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound be achieved for mechanistic studies?
- Answer : Isotopologues like [Ring-¹³C₄,¹⁵N₃]-4-amino-2,6-dichloropyrimidine are synthesized using labeled precursors (e.g., ¹³C-enriched urea or ¹⁵NH₃) during pyrimidine ring formation. Purity (>99% ¹³C, >98% ¹⁵N) is verified via mass spectrometry (ESI-MS) and NMR (¹³C DEPT-Q) . These labeled variants are critical for tracking metabolic pathways or reaction intermediates in kinetic studies.
Q. What analytical techniques resolve contradictions in reported melting points (e.g., 258–267°C vs. 219–226°C)?
- Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques to validate purity include:
- DSC (Differential Scanning Calorimetry) : Measures phase transitions with ±0.5°C accuracy.
- PXRD (Powder X-ray Diffraction) : Identifies crystalline phases.
- HPLC-MS : Detects trace impurities (e.g., dichlorinated byproducts). Cross-referencing with certified standards (e.g., NIST) ensures accuracy .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing nucleophilic attack sites. The C-2 and C-6 positions exhibit higher electrophilicity (Mulliken charges: ~+0.25 e) compared to C-4 (~+0.18 e), aligning with experimental regioselectivity in amination reactions . MD simulations (CHARMM force fields) further predict solvent effects on reaction kinetics .
Q. What strategies optimize the purification of this compound from complex reaction mixtures?
- Answer :
- Recrystallization : Use ethanol/water (1:3 v/v) at 0–5°C to isolate high-purity crystals (>98% by GC).
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes chlorinated byproducts.
- Sublimation : For ultrahigh purity (>99.5%), vacuum sublimation at 200°C and 0.1 mmHg is effective .
Q. Methodological Considerations
Q. How to validate the purity of this compound for kinetic studies?
- Answer : Combine GC-MS (retention time matching, m/z 164 [M+H]⁺) and ¹H NMR (DMSO-d₆, δ 6.85 ppm for NH₂, δ 8.12 ppm for pyrimidine-H) . Quantify trace chlorine impurities via ion chromatography (detection limit: 0.1 ppm) .
Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?
- Answer : Key issues include exothermic chlorination (risk of thermal runaway) and byproduct formation. Mitigation strategies:
Properties
IUPAC Name |
2,6-dichloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBKNZVOJNQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064961 | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-07-7 | |
Record name | 2,6-Dichloro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10132-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dichloropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.323 | |
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